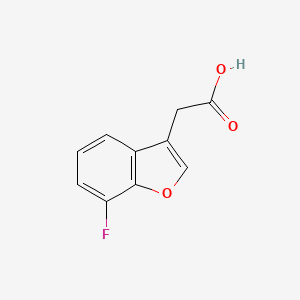
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9FO. It features a cyclopropane ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable fluorophenyl precursor. One common method is the reaction of 3-fluorophenyl diazomethane with an aldehyde under acidic conditions to form the cyclopropane ring. The reaction conditions often require a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Fluorophenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved would depend on the nature of the interaction and the biological context.
Comparación Con Compuestos Similares
- 1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde
- 1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde
- 1-(3-Chlorophenyl)cyclopropane-1-carbaldehyde
Comparison: 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde is unique due to the position of the fluorine atom on the phenyl ring. This position can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, such as 1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde, the 3-fluoro derivative may exhibit different chemical and biological properties due to steric and electronic effects.
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |
Clave InChI |
PAIBDHQIFBXZMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


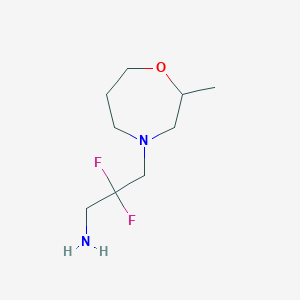

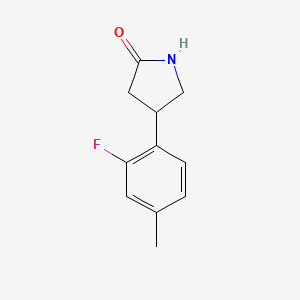
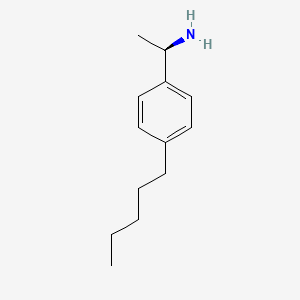
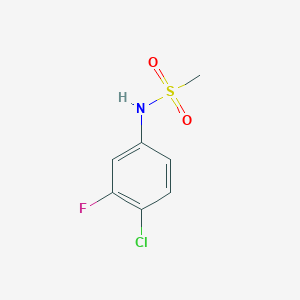
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
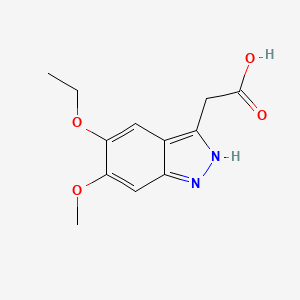
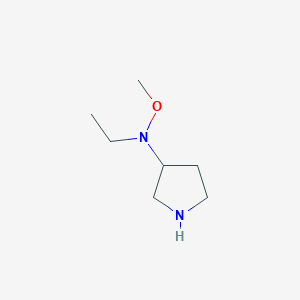
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
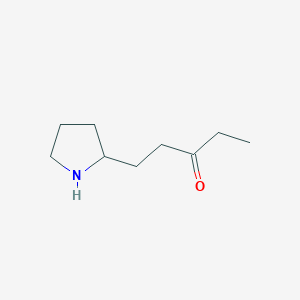


![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
